Superior Biochemical Potency (IC50) of MsbA-IN-5 Against E. coli MsbA Relative to Key Comparators
MsbA-IN-5 exhibits an IC50 of 2 nM for inhibition of purified E. coli MsbA ATPase activity [1]. This value represents a significant improvement in biochemical potency compared to the first-generation inhibitor G907 (IC50 = 18 nM) and the earlier analog MsbA-IN-1 (IC50 = 4 nM), while being comparable to MsbA-IN-3 (IC50 = 2 nM) and MsbA-IN-4 (IC50 = 3 nM) .
| Evidence Dimension | In vitro biochemical inhibition of E. coli MsbA ATPase activity |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | MsbA-IN-1 (IC50 = 4 nM); MsbA-IN-3 (IC50 = 2 nM); MsbA-IN-4 (IC50 = 3 nM); G907 (IC50 = 18 nM) |
| Quantified Difference | MsbA-IN-5 is 2-fold more potent than MsbA-IN-1, 1.5-fold more potent than MsbA-IN-4, equipotent to MsbA-IN-3, and 9-fold more potent than G907. |
| Conditions | Purified E. coli MsbA reconstituted in amphipols, ATPase activity assay |
Why This Matters
Higher biochemical potency (lower IC50) allows for lower compound usage in enzymatic assays, reducing potential off-target effects and improving assay signal-to-noise ratio.
- [1] Verma VA, et al. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity. J Med Chem. 2022;65(5):4085-4120. View Source
